
(R)-5,6,7,8-tetrahydroquinolin-8-ol
概要
説明
®-5,6,7,8-Tetrahydroquinolin-8-ol is a chiral organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core with a hydroxyl group at the 8th position and is partially saturated at the 5th, 6th, 7th, and 8th positions. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-5,6,7,8-tetrahydroquinolin-8-ol typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of 8-hydroxyquinoline using a chiral catalyst to ensure the ®-configuration. The reaction conditions often involve:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: 25-50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods: On an industrial scale, the production of ®-5,6,7,8-tetrahydroquinolin-8-ol may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of immobilized chiral catalysts on solid supports can also facilitate the large-scale synthesis of this compound.
Types of Reactions:
Oxidation: ®-5,6,7,8-tetrahydroquinolin-8-ol can undergo oxidation to form quinoline-8-one derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The hydroxyl group at the 8th position can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Quinoline-8-one
Reduction: 5,6,7,8-Tetrahydroquinoline
Substitution: Alkylated or acylated derivatives of ®-5,6,7,8-tetrahydroquinolin-8-ol
科学的研究の応用
Chemistry: ®-5,6,7,8-Tetrahydroquinolin-8-ol is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its structural similarity to natural alkaloids allows it to interact with various biological targets.
Medicine: ®-5,6,7,8-Tetrahydroquinolin-8-ol has shown promise in medicinal chemistry as a precursor for the development of drugs targeting neurological disorders and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of ®-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 8th position can form hydrogen bonds with active site residues, enhancing binding affinity. The chiral center allows for selective interactions with chiral environments in biological systems, influencing the compound’s pharmacological effects.
類似化合物との比較
Quinoline: Lacks the hydroxyl group and partial saturation.
8-Hydroxyquinoline: Similar structure but not partially saturated.
5,6,7,8-Tetrahydroquinoline: Lacks the hydroxyl group.
Uniqueness: ®-5,6,7,8-Tetrahydroquinolin-8-ol is unique due to its combination of a hydroxyl group and partial saturation, along with its chiral center. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
(8R)-5,6,7,8-tetrahydroquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHYOBSOVFBEB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
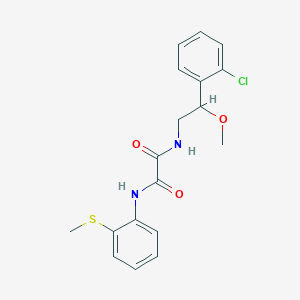
![3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2631774.png)
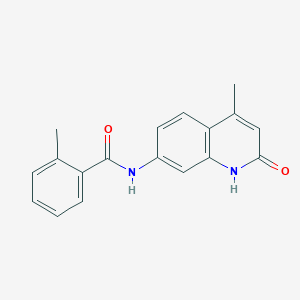
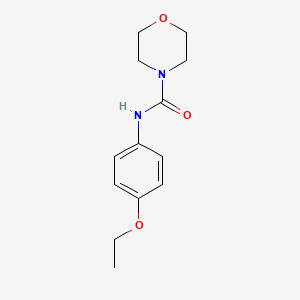

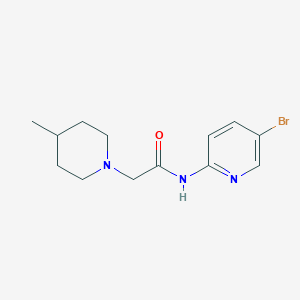
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2631782.png)
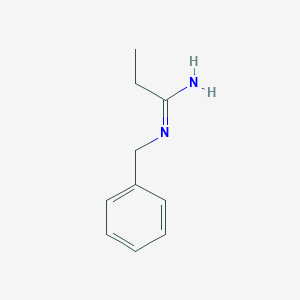
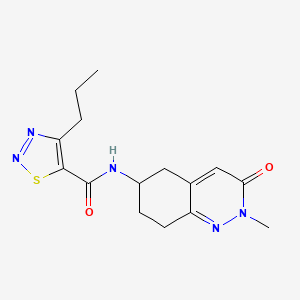
![4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2631789.png)
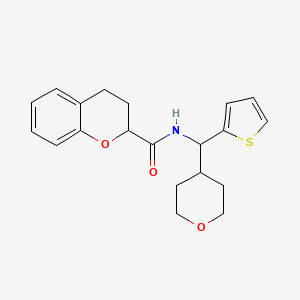
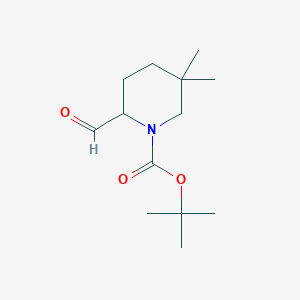
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2631793.png)
![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)
